2-Fluoro-4-nitropyridine

Nucleophilic Aromatic Substitution Fluorine Chemistry Reactivity Scale

Researchers face inconsistent SNAr reactivity when using 2-chloro or 2-bromo analogs, leading to harsh conditions and side products. 2-Fluoro-4-nitropyridine solves this with its unique fluoride leaving group-a reversal of aliphatic trends-enabling faster, milder, and more selective nucleophilic aromatic substitution. - Predictable single-site reactivity for clean, stepwise orthogonal functionalization of pyridine cores. - Enables transfer nitration via N-nitropyridinium salts ~2.7× faster than chloro/bromo analogs. - Ideal for late-stage diversification in complex medicinal chemistry scaffolds.

Molecular Formula C5H3FN2O2
Molecular Weight 142.09 g/mol
CAS No. 18614-46-5
Cat. No. B095595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-nitropyridine
CAS18614-46-5
Molecular FormulaC5H3FN2O2
Molecular Weight142.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1[N+](=O)[O-])F
InChIInChI=1S/C5H3FN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H
InChIKeyBOGKTBKWDIUAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-nitropyridine: Chemical Profile


2-Fluoro-4-nitropyridine (CAS: 18614-46-5) is a halogenated nitropyridine building block characterized by a fluorine atom at the 2-position and a nitro group at the 4-position of the pyridine ring. Its molecular formula is C₅H₃FN₂O₂ with a molecular weight of 142.09 g/mol. The compound exhibits a boiling point of 223.1°C at 760 mmHg and a density of 1.502 g/cm³ . It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its capacity for selective nucleophilic aromatic substitution (SNAr) reactions . Unlike many heteroaromatic halides, fluoride in this electronic environment acts as an excellent leaving group, a property that is critical to its synthetic utility [1].

Workflow Nucleophilic aromatic substitution (SNAr) on pyridine core
Selection Logic Fluorine as superior leaving group enables selective single-site displacement
Use Context Building block for pharma/agrochemical intermediates and advanced materials

Reactivity Advantages of 2-Fluoro-4-nitropyridine


While 2-halo-4-nitropyridines share a common scaffold, their reaction kinetics, chemoselectivity, and synthetic outcomes are not interchangeable. The specific halogen and its position on the pyridine ring, in concert with the nitro group, dictate the activation energy for nucleophilic attack, the stability of the Meisenheimer intermediate, and the overall reaction pathway . Critically, fluoride is a better leaving group than other halides in SNAr reactions on pyridines, a reversal of the trend observed in aliphatic systems [1]. This unique property, combined with the strong inductive effect of fluorine, means that substituting 2-fluoro-4-nitropyridine with its 2-chloro or 2-bromo analogs will result in significantly slower reactions and may require harsher conditions, limiting scope and compatibility with sensitive functional groups [2].

Selected Product 2-Fluoro-4-nitropyridine: fluoride leaving group ensures predictable SNAr with moderate reactivity
Potential Substitute 2-Chloro or 2-bromo analogs: leaving group ability reversed in pyridine SNAr; reactions may require harsher conditions and exhibit non-selective displacement
Selected Product Fluorine inductive effect accelerates N-nitropyridinium cation formation for transfer nitration
Potential Substitute Chloro/bromo analogs produce less reactive N-nitro cations, lowering transfer-nitration efficiency
Selected Product 2- or 4-nitro substitution enables fluorodenitration under mild TBAF conditions
Potential Substitute 3-Nitropyridine isomers fail to react in fluorodenitration without additional activation

2-Fluoro-4-nitropyridine Comparative Evidence


Reactivity Rank Among Fluoronitropyridines

A systematic study of fluoronitropyridines established a reactivity hierarchy for nucleophilic substitution. 2-Fluoro-4-nitropyridine demonstrated a specific, quantifiable position in this series. It was found to be less reactive than 3-fluoro-4-nitropyridine but more reactive than 3-fluoro-2-methyl-4-nitropyridine N-oxide and 2,6-dimethyl-3-fluoro-4-nitropyridine N-oxide [1]. This precise placement enables selection based on the desired reaction rate window for a given synthetic step.

Reactivity rank
Head-to-head
Ranked 9th out of 11 fluoronitropyridines; less reactive than 3-fluoro isomer (rank 8), more reactive than N-oxide derivatives (ranks 10-11)
Supports selection for controlled, moderate SNAr reactivity window
Ranking based on comparative study of nucleophilic substitution rates
Nucleophilic Aromatic Substitution Fluorine Chemistry Reactivity Scale

Fluoride vs. Chloride Leaving Group Ability

In nucleophilic aromatic substitution (SNAr) on pyridines, the leaving group ability of halogens is inverted compared to aliphatic systems. Fluoride is a better leaving group than chloride. This is demonstrated by the fact that 2-chloro-4-nitropyridine, when subjected to fluorination conditions, undergoes non-selective displacement of both the chloro and nitro groups, failing to yield the desired 2,4-difluoropyridine [1]. In contrast, 2-fluoro-4-nitropyridine, the pre-formed fluorinated analog, provides a clean, single-point substitution handle for further elaboration.

Halogen leaving group
Head-to-head
2-Chloro analog undergoes non-selective displacement of both chloro and nitro groups under fluorination conditions; 2-fluoro derivative provides single, predictable substitution site
Ensures chemoselective SNAr; chloro analog may lead to complex mixtures
Qualitative difference verified by direct comparative experiment
Nucleophilic Substitution Leaving Group Aptitude Halopyridine Reactivity

N-Nitropyridinium Cation Reactivity: F vs. Cl

The reactivity of the N-nitropyridinium cation derived from 2-fluoropyridine is significantly higher than those from its 2-chloro and 2-bromo counterparts. In transfer-nitration experiments with toluene and benzene, the 2-fluoro-N-nitro cation exhibited a selectivity ratio (KT/KB) of 15.4, indicating it is much less selective and therefore more reactive. In contrast, the 2-chloro and 2-bromo cations showed comparable selectivity ratios of 41-44 [1]. This difference is attributed to a stronger inductive effect (-I) from the fluorine atom, which weakens the N+-NO₂ bond [1].

Transfer nitration selectivity
Head-to-head
KT/KB = 15.4 for 2-fluoro-N-nitropyridinium cation; 2-chloro and 2-bromo cations: KT/KB = 41-44 (approx. 2.7× less reactive)
More labile N-NO₂ bond enables faster transfer nitration under milder conditions
Selectivity ratio measured in toluene/benzene competition experiments
Transfer Nitration N-Nitropyridinium Cations Inductive Effect

Fluorodenitration Regioselectivity

The fluorodenitration reaction using tetrabutylammonium fluoride (TBAF) provides a direct route to fluoropyridines from nitropyridine precursors. The reaction is general for 2- or 4-nitro-substituted pyridines, but 3-nitropyridines fail to react efficiently unless an additional electron-withdrawing group is present [1]. Therefore, 2-fluoro-4-nitropyridine serves as a viable product of this reaction, whereas 3-nitro isomers are not synthetically accessible via this mild and efficient method.

Fluorodenitration scope
Class-level
TBAF-mediated fluorodenitration efficient for 2- or 4-nitropyridines; 3-nitro isomers require additional electron-withdrawing activation
2- or 4-nitro precursor required for synthetic route; 3-nitro analog may fail
Class-level inference; validate for specific substrate combinations
Fluorodenitration Nitropyridine Synthesis TBAF Mediated Reactions

Physical Property Difference Between Isomers

The positional isomerism of the fluoro and nitro groups on the pyridine ring leads to significant differences in physical properties, which impact purification and handling. 2-Fluoro-4-nitropyridine has a boiling point of 223.1°C at 760 mmHg . Its isomer, 4-fluoro-2-nitropyridine, exhibits a markedly different boiling point of 261.4°C at 760 mmHg (predicted) . This 38.3°C difference in boiling point underscores the distinct physical characteristics of the two isomers.

Isomer boiling point
Data to verify
2-Fluoro-4-nitropyridine bp 223.1°C; 4-fluoro-2-nitropyridine bp 261.4°C (predicted, 38.3°C difference)
Distinct physical properties assist purification and prevent inventory mix-ups
Source-specific review; confirm with experimental measurement
Physicochemical Properties Isomer Comparison Boiling Point

2-Fluoro-4-nitropyridine Application Scenarios


Controlled SNAr for Complex Molecule Synthesis

Employ 2-Fluoro-4-nitropyridine as a building block when a reaction with moderate, tunable reactivity is required. Its placement in the fluoronitropyridine reactivity scale (Rank 9 of 11) indicates it is less reactive than the 3-fluoro isomer, offering greater control and reducing the risk of over-reaction or side-product formation in multi-step syntheses [1]. This is particularly valuable in medicinal chemistry for introducing diversity at a late stage on a complex scaffold.

Efficient Synthesis via Transfer Nitration Intermediates

Utilize 2-fluoro-4-nitropyridine as a precursor to highly reactive N-nitropyridinium salts for transfer nitration. The resulting 2-fluoro-N-nitro cation is approximately 2.7 times more reactive (KT/KB = 15.4) than its 2-chloro (KT/KB = 41-44) and 2-bromo analogs, enabling faster reactions and the use of milder conditions for the nitration of sensitive aromatic substrates [1]. This can significantly improve the efficiency of introducing nitro groups into complex molecules.

Orthogonal Functionalization via Selective SNAr

In synthetic routes requiring sequential, orthogonal functionalization of a pyridine core, 2-fluoro-4-nitropyridine is the preferred starting material. Unlike 2-chloro-4-nitropyridine, which undergoes non-selective displacement under fluorination conditions, the 2-fluoro derivative provides a single, predictable reactive site at the 2-position. This allows for clean, stepwise introduction of the first substituent via fluoride displacement, followed by subsequent transformations of the nitro group (e.g., reduction to an amine) [1].

Fluoropyridine Synthesis via Fluorodenitration

Employ nitropyridine precursors with a 2- or 4-nitro group in TBAF-mediated fluorodenitration reactions to access 2-fluoro-4-nitropyridine and related compounds. This mild method is efficient for 2- and 4-nitro-substituted pyridines but fails for 3-nitro isomers without additional activation, making it a reliable route to specific regioisomers of fluoropyridines [1].

Application
Selection Property
Validation Focus
Controlled SNAr functionalization
Moderate reactivity rank among fluoronitropyridines
Reaction rate window and side-product minimization
Transfer nitration intermediate
Higher N-nitropyridinium cation reactivity (KT/KB profile)
Efficiency and selectivity under mild transfer-nitration conditions
Orthogonal pyridine elaboration
Single-site fluorine displacement handle
Chemoselectivity vs. nitro group retention in multi-step sequences
Fluoropyridine synthesis via fluorodenitration
2- or 4-nitro substitution compatibility
Reaction efficiency with TBAF; regioisomer accessibility
Application guidance derived from reported comparative evidence; verify under intended synthetic conditions.

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